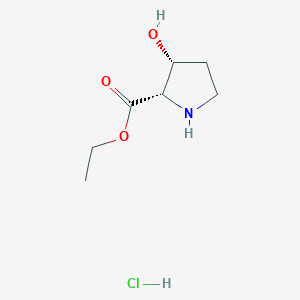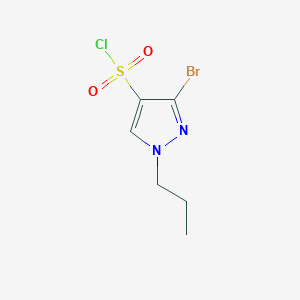
3-Bromo-1-propylpyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-propylpyrazole-4-sulfonyl chloride, also known as BPPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs and therapies. BPPS belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis and pharmaceuticals.
Mecanismo De Acción
3-Bromo-1-propylpyrazole-4-sulfonyl chloride exerts its pharmacological effects by binding to the active site of the targeted enzymes and receptors, thereby inhibiting their activity. The inhibition of PKC and CDK2 by 3-Bromo-1-propylpyrazole-4-sulfonyl chloride leads to cell cycle arrest and apoptosis in cancer cells. The inhibition of HDAC2 by 3-Bromo-1-propylpyrazole-4-sulfonyl chloride results in the modulation of gene expression, leading to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
3-Bromo-1-propylpyrazole-4-sulfonyl chloride has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It induces cell cycle arrest and apoptosis via the inhibition of PKC and CDK2. 3-Bromo-1-propylpyrazole-4-sulfonyl chloride also exhibits anti-inflammatory and neuroprotective effects by inhibiting HDAC2, which modulates gene expression and reduces inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-1-propylpyrazole-4-sulfonyl chloride has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. However, 3-Bromo-1-propylpyrazole-4-sulfonyl chloride has some limitations, such as its instability in solution and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dosages is necessary for the safe and effective use of 3-Bromo-1-propylpyrazole-4-sulfonyl chloride in lab experiments.
Direcciones Futuras
3-Bromo-1-propylpyrazole-4-sulfonyl chloride has several potential future directions for scientific research. Firstly, the development of novel 3-Bromo-1-propylpyrazole-4-sulfonyl chloride derivatives with improved pharmacological properties and reduced toxicity is an area of active research. Secondly, the investigation of 3-Bromo-1-propylpyrazole-4-sulfonyl chloride in combination with other drugs and therapies for synergistic effects is a promising direction. Thirdly, the exploration of 3-Bromo-1-propylpyrazole-4-sulfonyl chloride in other diseases, such as infectious diseases and metabolic disorders, is an area of potential research. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 3-Bromo-1-propylpyrazole-4-sulfonyl chloride is an important direction for future research.
Conclusion:
In conclusion, 3-Bromo-1-propylpyrazole-4-sulfonyl chloride is a promising chemical compound with potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Bromo-1-propylpyrazole-4-sulfonyl chloride has shown potent anticancer, anti-inflammatory, and neuroprotective effects, and its further development and investigation hold great promise for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Bromo-1-propylpyrazole-4-sulfonyl chloride involves the reaction of 3-bromo-1-propylpyrazole with thionyl chloride followed by reaction with sodium sulfite. The resulting compound is purified through recrystallization to obtain 3-Bromo-1-propylpyrazole-4-sulfonyl chloride in high yield and purity. This synthesis method has been optimized and modified by researchers to improve the efficiency and yield of 3-Bromo-1-propylpyrazole-4-sulfonyl chloride.
Aplicaciones Científicas De Investigación
3-Bromo-1-propylpyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in drug discovery and development. It is a potent inhibitor of several enzymes and receptors, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and histone deacetylase 2 (HDAC2). These enzymes and receptors play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, 3-Bromo-1-propylpyrazole-4-sulfonyl chloride has been investigated for its therapeutic potential in cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
3-bromo-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-2-3-10-4-5(6(7)9-10)13(8,11)12/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMLLAQEQLXUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

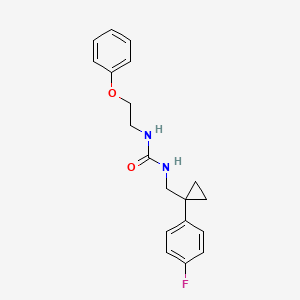
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
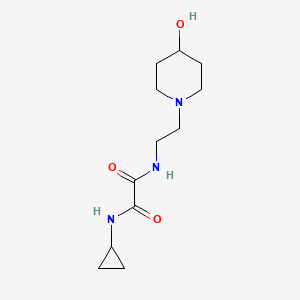
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
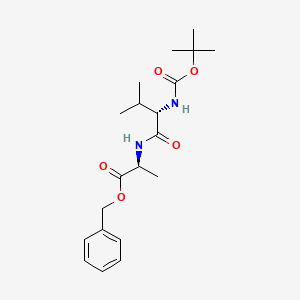
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
